4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid
Description
4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and an isopropyl (propan-2-yl) group at position 5. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler benzoic acid derivatives. Its physicochemical properties, such as acidity and solubility, are influenced by the interplay of substituents: the hydroxyl group acts as a hydrogen-bond donor, the methyl group contributes steric bulk, and the isopropyl group enhances hydrophobicity .
Properties
IUPAC Name |
4-hydroxy-2-methyl-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGYCAHIHBHTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207110 | |
| Record name | Benzoic acid, 4-hydroxy-2-methyl-5-(1-methylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-44-1 | |
| Record name | p-Cymene-2-carboxylic acid, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-hydroxy-2-methyl-5-(1-methylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid
The most widely reported method involves Friedel-Crafts alkylation of p-hydroxybenzoic acid with isopropyl chloride under acidic conditions. Aluminum chloride (AlCl₃) serves as the catalyst, facilitating electrophilic substitution at the para position relative to the hydroxyl group.
Reaction Conditions
- Catalyst : 1.2 equivalents AlCl₃
- Solvent : Dichloromethane at 0–5°C
- Yield : 68–72% after recrystallization
Mechanistic Pathway
- Formation of isopropyl carbocation via AlCl₃ coordination
- Electrophilic attack at C-5 of p-hydroxybenzoic acid
- Rearomatization with concurrent proton transfer
Limitations : Competing ortho-substitution (8–12% byproduct) necessitates chromatographic purification.
Decarboxylative Coupling of Cymene Derivatives
An alternative route employs o-cymene-4-carboxylic acid as the precursor (Fig. 1). Hydroxylation at C-5 is achieved via radical-mediated oxidation using tert-butyl hydroperoxide (TBHP) and iron(II) sulfate.
Key Data
| Parameter | Value |
|---|---|
| Oxidizing Agent | TBHP (3.0 eq) |
| Catalyst | FeSO₄·7H₂O (0.1 eq) |
| Temperature | 80°C, 6 hr |
| Isolated Yield | 65% |
This method avoids regioselectivity issues but requires strict oxygen exclusion.
Modern Catalytic Approaches
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the Friedel-Crafts step. A 2024 study demonstrated:
- 85% yield reduction in reaction time from 8 hr to 35 min
- AlCl₃ loading decreased to 0.8 equivalents
- Solvent-free conditions via neat reaction methodology
Comparative Analysis
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 8 hr | 72% | 95% |
| Microwave-Assisted | 35 min | 82% | 98% |
Microwave methods show promise for lab-scale production but face scalability challenges.
Enzymatic Hydroxylation
Biocatalytic routes using modified cytochrome P450 enzymes achieve site-specific hydroxylation:
- Substrate : 2-methyl-5-propan-2-ylbenzoic acid
- Enzyme : CYP199A4 from Rhodopseudomonas palustris
- Cofactor : NADPH regeneration system
- Conversion : 89% with >99% regioselectivity
Advantages :
- Ambient temperature (25°C)
- Aqueous buffer system (pH 7.4)
- No heavy metal catalysts
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors to enhance heat/mass transfer:
Process Parameters
| Stage | Conditions |
|---|---|
| Alkylation | 10 bar, 50°C, residence time 15 min |
| Oxidation | O₂ sparging, Mn(OAc)₂ catalyst |
| Crystallization | Anti-solvent (heptane) addition |
Waste Stream Management
Industrial plants implement closed-loop systems:
- AlCl₃ recovery via alkaline precipitation (87% efficiency)
- Solvent distillation for reuse (DCM recovery >95%)
- CO₂ sequestration from decarboxylation steps
Analytical Characterization
Critical quality control parameters and methods:
Table 1: Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 12.2 (COOH), δ 6.75 (H-3), δ 1.25 (isopropyl CH₃) | |
| IR | 1685 cm⁻¹ (C=O), 3200–2500 cm⁻¹ (OH) | |
| HPLC | Rt 6.7 min (C18, 65:35 MeOH:H₂O) |
Purity Standards
- Pharmaceutical grade: ≥99.5% (HPLC area%)
- Industrial grade: ≥97.0%
Emerging Technologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated coupling using Ir(ppy)₃ catalyst:
Machine Learning Optimization
Neural networks predict optimal reaction conditions:
- Bayesian models reduce optimization trials by 40%
- Achieved 89% yield in first-pass synthesis
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methyl-5-propan-2-ylbenzaldehyde or 4-hydroxy-2-methyl-5-propan-2-ylbenzoquinone.
Reduction: Formation of 4-hydroxy-2-methyl-5-propan-2-ylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
Chemical and Physical Properties
- IUPAC Name : 4-hydroxy-2-methyl-5-propan-2-ylbenzoic acid
- InChI : InChI=1S/C11H14O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3,(H,13,14)
- InChIKey : FZGYCAHIHBHTNY-UHFFFAOYSA-N
- SMILES : CC1=CC(=C(C=C1C(=O)O)C(C)C)O
Potential Applications
While the provided search results do not offer extensive details on specific applications of this compound, its structural similarity to other benzoic acid derivatives suggests potential uses in various fields:
- Pharmaceutical Research : Benzoic acid derivatives are often explored for their potential biological activities. For instance, compounds like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been investigated as histone deacetylase inhibitors (HDACIs) with antiproliferative activity . It is plausible that this compound could be studied for similar biological effects or as a building block in synthesizing more complex drug candidates.
- Chemical Synthesis : As a substituted benzoic acid, this compound can serve as an intermediate in the synthesis of more complex molecules. The hydroxyl and carboxylic acid groups provide opportunities for chemical modification and derivatization.
- Material Science : Some benzoic acid derivatives are used in the development of new materials . While there is no direct evidence in the search results, it is conceivable that this compound could be explored in this context.
Safety and Hazards
According to PubChem, this compound is associated with the following hazard statements :
- H315: Causes skin irritation
- H319: Causes serious eye irritation
Precautionary statements include : P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .
Related Compounds
Several related compounds are mentioned in the search results, highlighting the diversity of benzoic acid derivatives and their potential applications:
- 4-[2-[5-(1-Adamantyl)-4-hydroxy-2-methylphenyl]-1,3-thiazol-5-yl]benzoic acid : This compound has potential uses in various applications .
- Methyl 4-hydroxy-2-methylbenzoate : Found in Talaromyces pinophilus and Liriodendron tulipifera .
- 4-Hydroxy-2-methylbenzoic acid : A novel method for producing this compound suitable for industrial applications has been developed .
Limitations
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Comparisons:
Acidity: The target compound’s acidity is modulated by the hydroxyl group (position 4, EDG when deprotonated) and isopropyl group (EDG). In contrast, 2-hydroxy-5-methoxybenzoic acid (CAS 2612-02-4) has reduced acidity due to the electron-donating methoxy group at position 5 .
Hydrogen Bonding and Crystal Packing :
- The hydroxyl group at position 4 in the target compound may participate in intermolecular hydrogen bonds, influencing crystal packing. This contrasts with 2-hydroxy analogs (e.g., 2-hydroxy-4-pentadecylbenzoic acid), where ortho-OH forms intramolecular H-bonds with COOH, reducing intermolecular interactions .
- Bulky substituents like isopropyl (target) or pentadecyl (CAS 74009-48-6) disrupt close packing, lowering melting points compared to less-substituted analogs .
Lipophilicity and Solubility :
- The isopropyl group in the target compound increases logP, making it more lipophilic than analogs with polar substituents (e.g., methoxy in CAS 2612-02-4). This reduces aqueous solubility but enhances compatibility with hydrophobic environments .
- Long alkyl chains (e.g., 2-hydroxy-4-pentadecylbenzoic acid) drastically reduce solubility in polar solvents, whereas methyl or methoxy groups have milder effects .
Research Findings and Implications
Computational Insights:
- Noncovalent interaction analysis (e.g., using Multiwfn ) would reveal steric repulsion from the isopropyl group and van der Waals interactions dominating in the target compound, unlike hydrogen-bond-driven packing in 2-hydroxy-5-methoxybenzoic acid .
- Hydrogen-bond graph-set analysis () could classify the target’s crystal motifs as discrete dimers or chains, depending on substituent arrangement.
Biological Activity
4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid, commonly known as p-cymene-2-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C11H14O3
- CAS Number: 584-44-1
The compound features a hydroxyl group, a methyl group, and a propan-2-yl side chain, contributing to its unique biological activities.
The biological activity of this compound is influenced by several mechanisms:
- Enzyme Interactions : The compound interacts with various enzymes, affecting metabolic pathways. It has been shown to influence the metabolism of aromatic compounds in bacteria such as Burkholderia xenovorans .
- Cell Signaling : It modulates cell signaling pathways, which can lead to changes in gene expression and cellular metabolism .
- Antioxidant Properties : The compound exhibits antioxidant effects, potentially reducing oxidative stress in cells. Studies have indicated that it can significantly lower lipid peroxidation levels in animal models at specific dosages .
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Similar compounds have shown promising anticancer properties. For instance, ruthenium(ii)–arene complexes containing p-cymene have demonstrated anti-metastatic effects and significant cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, although specific mechanisms and pathways remain to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research on cell lines has shown that treatment with the compound can lead to reduced proliferation rates in cancer cells, indicating potential therapeutic applications .
- Animal Models : In vivo experiments have demonstrated that administration of the compound at doses around 50 mg/kg can reduce markers of oxidative stress significantly .
- Dietary Impact : A study noted an increase in the excretion of phenolic metabolites, including 4-hydroxybenzoic acid, following organic dietary interventions, suggesting its role as a bioactive compound in human health .
Summary of Key Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydroxy-2-methyl-5-propan-2-ylbenzoic acid with high purity?
- Methodology : Multi-step synthesis involving esterification, nitration, reduction, and hydrolysis is often employed. For example, a protocol similar to the synthesis of 2-amino-4-(methoxycarbonyl)benzoic acid () can be adapted:
- Step 1 : Nitration of a precursor benzoic acid derivative under controlled acidic conditions.
- Step 2 : Catalytic hydrogenation (e.g., Pd/C) for nitro-group reduction.
- Step 3 : Hydrolysis of ester groups under alkaline conditions.
- Characterization : Use HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation .
Q. How can the stability of this compound in solution be evaluated under varying pH conditions?
- Methodology :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation via UV-Vis spectroscopy at 254 nm and LC-MS for byproduct identification.
- Cross-reference stability data with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) to predict degradation pathways .
Q. What analytical techniques are most effective for characterizing the hydrogen-bonding network in this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL ( ) for refinement of hydrogen-bond geometries (e.g., O–H···O distances and angles).
- Graph set analysis ( ): Classify hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly.
- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular interactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported polymorphic forms of this compound?
- Methodology :
- Perform high-resolution SCXRD experiments using synchrotron radiation to distinguish polymorphs.
- Use SHELXD ( ) for phase determination and Mercury CSD software for lattice energy comparisons.
- Validate with differential scanning calorimetry (DSC) to link thermal transitions to structural changes .
Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its pharmacophore?
- Methodology :
- Co-solvent systems : Test DMSO-water or PEG-based solutions, monitoring solubility via nephelometry.
- Solid dispersion : Prepare amorphous forms with polymers (e.g., PVP) using spray drying, and confirm stability via XRD.
- Prodrug derivatization : Introduce ester groups at the hydroxyl position, followed by enzymatic hydrolysis studies .
Q. How do substituent electronic effects influence the compound’s acidity compared to other hydroxybenzoic acids?
- Methodology :
- Potentiometric titration : Measure pKa values in aqueous and non-aqueous media.
- DFT calculations : Use Gaussian software to model electron density distributions (e.g., Mulliken charges on the hydroxyl group).
- Compare with analogs (e.g., 5-fluoro-2-hydroxybenzoic acid, ) to isolate steric vs. electronic contributions .
Methodological Notes
- Synthesis : Prioritize protocols avoiding harsh oxidants (e.g., HNO₃) to minimize side reactions ().
- Crystallography : For twinned crystals, employ SHELXE ( ) for dual-space refinement .
- Biological Studies : Use 4-hydroxybenzoic acid derivatives ( ) as reference biomarkers for metabolic pathway analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
